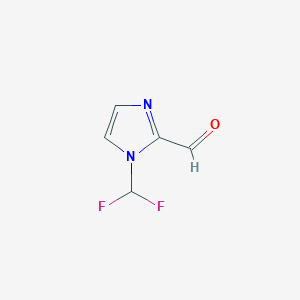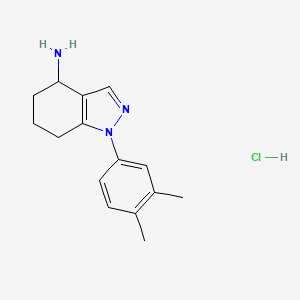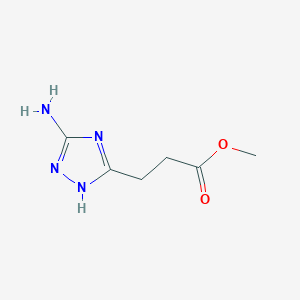
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
Overview
Description
Triazoles are a class of compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities and are used in various fields such as medicine and agriculture .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of amines with other compounds . For example, one study described the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific compound and its substituents .
Chemical Reactions Analysis
Triazoles can undergo various chemical reactions, often involving the nitrogen atoms in the ring . For example, 3-Amino-5-methylthio-1H-1,2,4-triazole can yield triazole derived Schiff base ligands when condensed with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on the specific compound . For example, 3-methyl-1H-1,2,4-triazol-5-amine has a density of 1.3±0.1 g/cm3, a boiling point of 345.5±25.0 °C at 760 mmHg, and a molar refractivity of 25.9±0.3 cm3 .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds containing the 1,2,4-triazole moiety, similar to methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate, have been studied for their antimicrobial properties. Gadegoni and Manda (2013) synthesized novel compounds with 1,2,4-triazole and tested them for antimicrobial activity against various bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Gadegoni & Manda, 2013).
Structural Characterization and Potential Applications
- Structural characterization of compounds similar to this compound has been conducted, providing insights into their potential applications in various fields. Yan Shuang-hu (2014) synthesized and characterized (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, emphasizing the importance of structure elucidation in understanding the properties and applications of these compounds (Yan Shuang-hu, 2014).
Antibacterial and Antileishmanial Activities
- The antibacterial and antileishmanial activities of 1,2,4-triazole derivatives have been a focus of research. Süleymanoğlu et al. (2017) investigated 4-amino-1,2,4-triazole derivatives for their antileishmanial activity, showcasing the potential of these compounds in treating infections caused by Leishmania infantum (Süleymanoğlu et al., 2017).
Anticancer Potential
- Research has also explored the anticancer potential of 1,2,4-triazole derivatives. Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one and evaluated their anticancer activities, indicating the role of these compounds in cancer research (Saad & Moustafa, 2011).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit cell proliferation.
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against tumor cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation.
Future Directions
properties
IUPAC Name |
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREHLHUSMGLOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)


![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)
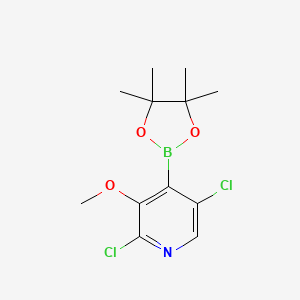

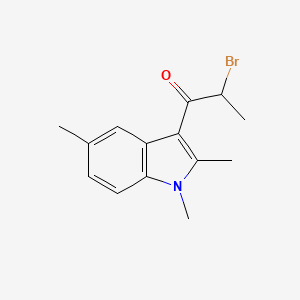

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
